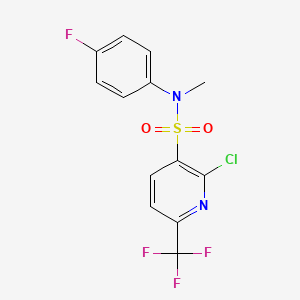
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is critical for maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been developed as a tool compound to study the function and regulation of CFTR in both normal and diseased cells.
Wirkmechanismus
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 binds to a specific site on the 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide protein and prevents the opening of the chloride ion channel. This results in the inhibition of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-mediated chloride ion transport across the cell membrane. The exact mechanism of action of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 is still under investigation, but it is believed to involve the disruption of the interaction between 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide and other regulatory proteins.
Biochemical and physiological effects:
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has been shown to have a specific and potent inhibitory effect on 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-mediated chloride ion transport. It does not affect other ion channels or transporters in the cell membrane. 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has also been shown to have minimal toxicity and off-target effects in vitro and in vivo. However, further studies are needed to fully characterize the biochemical and physiological effects of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 is a valuable tool compound for studying the function and regulation of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide in both normal and diseased cells. Its advantages include its specific and potent inhibitory effect on 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-mediated chloride ion transport, its minimal toxicity and off-target effects, and its availability as a commercially available compound. However, its limitations include its high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other proteins or molecules in the cell.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Identification of the exact binding site and mechanism of action of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 using structural biology and biophysical techniques.
3. Development of more potent and selective 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitors based on the structure and activity of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172.
4. Evaluation of the efficacy and safety of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 in preclinical and clinical studies for the treatment of cystic fibrosis and other 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-related diseases.
5. Investigation of the role of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide in other physiological processes and diseases using 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 as a tool compound.
In conclusion, 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 is a valuable tool compound for studying the function and regulation of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide protein in both normal and diseased cells. Its specific and potent inhibitory effect on 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-mediated chloride ion transport makes it a useful tool for investigating the role of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide in cystic fibrosis and other 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-related diseases. Further research and development of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 are needed to fully characterize its biochemical and physiological effects and to evaluate its potential as a therapeutic agent.
Synthesemethoden
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled together to form the final product. The detailed synthesis method has been described in several research articles and patents.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has been widely used in scientific research to study the function and regulation of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide protein. It has been shown to inhibit 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide-mediated chloride ion transport in various cell types, including primary human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has also been used to investigate the role of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide in other physiological processes, such as mucus secretion, bacterial clearance, and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N2O2S/c1-20(9-4-2-8(15)3-5-9)23(21,22)10-6-7-11(13(16,17)18)19-12(10)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXNZIMABWTYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


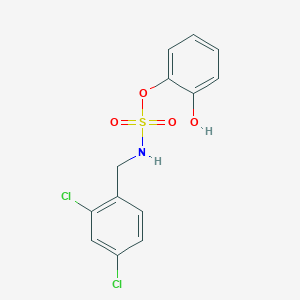
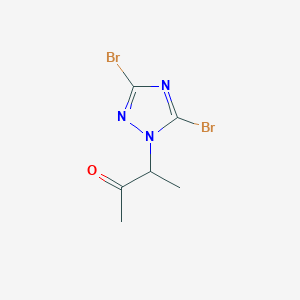

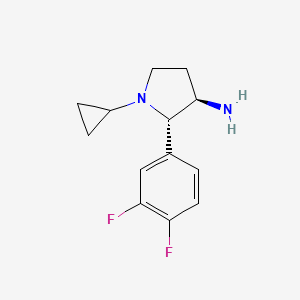
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
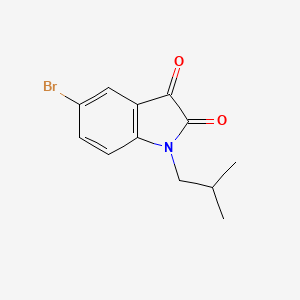

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)


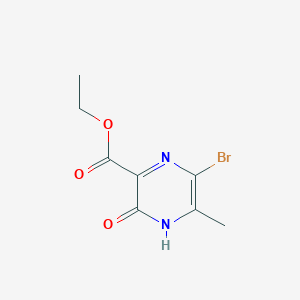

![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)